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Compound of Interest

Compound Name: 1-Pyrazin-2-yl-ethanol

Cat. No.: B1362951 Get Quote

An In-Depth Technical Guide to 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3): Synthesis,

Characterization, and Applications in Drug Discovery

Introduction
The pyrazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" for its frequent appearance in biologically active compounds and clinically approved

therapeutics.[1][2] The World Health Organization's Model List of Essential Medicines includes

several pyrazine-containing drugs, such as the antitubercular agent Pyrazinamide and the

proteasome inhibitor Bortezomib, highlighting the scaffold's therapeutic impact.[1][3] The

nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and influence the

molecule's electronic properties, making it a versatile component for modulating drug-target

interactions.[1]

This guide focuses on 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3), a valuable chiral building

block derived from this important heterocyclic family. As a secondary alcohol, it provides a

crucial functional handle for synthetic diversification, enabling its use as a scaffold in the design

of novel drug candidates.[4] This document serves as a technical resource for researchers and

drug development professionals, detailing its chemical properties, a robust laboratory-scale

synthesis protocol, analytical characterization methods, and its strategic applications in

medicinal chemistry.

Physicochemical and Computed Properties
A compound's physical and computed chemical properties are fundamental to its application in

drug design, influencing factors such as solubility, membrane permeability, and metabolic
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stability. The key properties for 1-(pyrazin-2-yl)ethan-1-ol are summarized below.

Property Value Source

IUPAC Name 1-(pyrazin-2-yl)ethan-1-ol PubChem[5]

CAS Number 94777-52-3 PubChem[5]

Molecular Formula C₆H₈N₂O PubChem[5]

Molecular Weight 124.14 g/mol PubChem[5][6]

Physical State Liquid Fluorochem[7]

XLogP3-AA -0.7 PubChem[5]

Hydrogen Bond Donor Count 1 PubChem[5]

Hydrogen Bond Acceptor

Count
3 PubChem[5]

Rotatable Bond Count 1 PubChem[5]

Topological Polar Surface Area 46 Å² PubChem[5]

Complexity 87.1 PubChem[5]

Note: Computed properties like XLogP3 (a measure of lipophilicity) and Topological Polar

Surface Area (TPSA) are critical in silico predictors for a molecule's pharmacokinetic profile

(ADME - Absorption, Distribution, Metabolism, and Excretion).

Synthesis and Purification
The most direct and efficient synthesis of 1-(pyrazin-2-yl)ethan-1-ol is achieved through the

selective reduction of the corresponding ketone, 2-acetylpyrazine. This transformation is a

cornerstone of organic synthesis, and the use of sodium borohydride (NaBH₄) offers a mild,

reliable, and high-yielding method suitable for standard laboratory equipment.
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Start: 2-Acetylpyrazine
(CAS: 22047-25-2)

Reaction Vessel:
Dissolve in Methanol

Step 1

Reduction:
Add NaBH4 portion-wise

at 0-5 °C

Step 2

Monitoring:
Track reaction progress by TLC

Continuous

Workup:
Quench with H2O, remove MeOH

Upon Completion

Extraction:
Extract with Ethyl Acetate

Step 3

Purification:
Silica Gel Column Chromatography

Step 4

Final Product:
1-(Pyrazin-2-yl)ethan-1-ol

(CAS: 94777-52-3)

Step 5

Click to download full resolution via product page

Fig 1: Workflow for the synthesis of 1-(pyrazin-2-yl)ethan-1-ol.
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Experimental Protocol: Reduction of 2-Acetylpyrazine
This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in

a well-ventilated fume hood.

Materials:

2-Acetylpyrazine (610 mg, 5.0 mmol)[8]

Sodium borohydride (NaBH₄) (95 mg, 2.5 mmol, 0.5 eq)

Anhydrous Methanol (25 mL)

Deionized Water (50 mL)

Ethyl Acetate (3 x 30 mL)

Brine (saturated NaCl solution) (20 mL)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel (for chromatography)

TLC plates (silica gel 60 F₂₅₄)

Procedure:

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-

acetylpyrazine (5.0 mmol). Dissolve the starting material in anhydrous methanol (25 mL).

Place the flask in an ice-water bath and stir for 10 minutes until the temperature equilibrates

to 0-5 °C.

Causality: Methanol is an excellent protic solvent that readily dissolves the reactants and

is compatible with NaBH₄. The low temperature is crucial to control the reaction rate and

prevent potential side reactions.

Reduction: Slowly add sodium borohydride (0.5 eq) to the stirring solution in small portions

over 15 minutes. Ensure the temperature remains below 10 °C during the addition.
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Causality: Portion-wise addition of the hydride reagent prevents an exothermic surge.

Using 0.5 equivalents of NaBH₄ provides 2 equivalents of hydride (H⁻), which is sufficient

for a stoichiometric reduction of the ketone.

Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then

remove the ice bath and stir for an additional 1-2 hours at room temperature. Monitor the

reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and

ethyl acetate as the mobile phase. The disappearance of the 2-acetylpyrazine spot and the

appearance of a new, more polar product spot indicates completion.

Self-Validation: TLC provides a direct visual confirmation that the starting material has

been consumed, ensuring the reaction does not proceed to workup prematurely.

Aqueous Workup: Once the reaction is complete, cool the flask again in an ice bath.

Cautiously quench the reaction by the dropwise addition of deionized water (20 mL) to

decompose any excess NaBH₄. Concentrate the mixture under reduced pressure to remove

most of the methanol.

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the

aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine

(20 mL), and dry over anhydrous sodium sulfate.

Causality: The product is more soluble in ethyl acetate than in water. The brine wash helps

to remove residual water from the organic phase.

Purification: Filter off the drying agent and concentrate the organic phase in vacuo to yield

the crude product. Purify the residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).[9]

Characterization: Combine the pure fractions, as identified by TLC, and remove the solvent

under reduced pressure to afford 1-(pyrazin-2-yl)ethan-1-ol as a liquid.[7] Verify the structure

and purity using the analytical methods described below.

Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the

synthesized compound.
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Technique Expected Data Rationale

¹H NMR (CDCl₃, 400 MHz)

δ 8.5-8.6 (m, 2H, pyrazine-H),

δ 8.4 (s, 1H, pyrazine-H), δ 5.0

(q, J=6.5 Hz, 1H, CH-OH), δ

3.5-4.5 (br s, 1H, OH), δ 1.6 (d,

J=6.5 Hz, 3H, CH₃)

The three distinct protons on

the electron-deficient pyrazine

ring will appear far downfield.

The methine proton (CH-OH)

will be a quartet due to

coupling with the methyl group,

and the methyl protons will be

a doublet. The hydroxyl proton

is typically a broad singlet and

can exchange with D₂O.

¹³C NMR (CDCl₃, 100 MHz)

δ 158-160 (Cq), δ 142-144

(CH x 2), δ 141-143 (CH), δ

68-70 (CH-OH), δ 23-25 (CH₃)

The pyrazine carbons appear

in the aromatic region, with the

carbon attached to the ethanol

substituent being quaternary.

The alcohol-bearing carbon

(CH-OH) is found in the typical

range for secondary alcohols.

FT-IR (neat, cm⁻¹)

3350-3200 (broad, O-H

stretch), 3100-3000 (C-H

aromatic stretch), 2980-2900

(C-H aliphatic stretch), 1600-

1450 (C=N, C=C aromatic ring

stretch), 1150-1050 (C-O

stretch)

The broad peak above 3200

cm⁻¹ is characteristic of an

alcohol's O-H bond due to

hydrogen bonding.[10] The

other peaks correspond to the

specific functional groups and

the aromatic system present in

the molecule.

Mass Spec. (ESI+)
m/z 125.07 [M+H]⁺, 147.05

[M+Na]⁺

Electrospray ionization in

positive mode will show the

protonated molecule and

common adducts like the

sodium adduct. The exact

mass should match the

calculated value of 124.0637

for C₆H₈N₂O.[5]
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Standard Analytical Protocols
NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

FT-IR Spectroscopy: Apply a small drop of the neat liquid product onto the crystal of an ATR-

FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

Applications in Medicinal Chemistry and Drug
Development
1-(Pyrazin-2-yl)ethan-1-ol is not merely a chemical curiosity but a strategic tool for drug

discovery. Its value lies in its dual nature: it possesses the biologically relevant pyrazine core

and a versatile functional group for further chemical exploration.

Fig 2: Synthetic diversification pathways from 1-(pyrazin-2-yl)ethan-1-ol.

Chiral Building Block: The molecule contains a stereocenter at the alcohol-bearing carbon.

Enantiomerically pure forms, such as (S)-1-(pyrazin-2-yl)ethan-1-ol, are commercially

available and serve as starting points for asymmetric synthesis.[11] This is critical in modern

drug development, where a drug's therapeutic activity and safety profile are often dependent

on a single enantiomer.

Functional Handle for Library Synthesis: The hydroxyl group is a highly versatile functional

handle. As illustrated in Figure 2, it can be readily converted into a wide range of other

functional groups (esters, ethers, etc.) or displaced via nucleophilic substitution (e.g.,

Mitsunobu reaction). This allows for the rapid generation of a library of analogues, where the

"R" group can be systematically varied to probe the structure-activity relationship (SAR) of a

target protein.

Scaffold for Bioactive Molecules: The pyrazine-ethanol motif can be incorporated as a key

fragment in the synthesis of more complex molecules. Its structural and electronic properties

may be crucial for achieving the desired binding affinity and selectivity for a biological target.

[4]
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Safety, Handling, and Storage
Proper handling of 1-(pyrazin-2-yl)ethan-1-ol is essential to ensure laboratory safety. The

compound is classified with several hazards according to the Globally Harmonized System

(GHS).

Hazard Class GHS Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed Warning

Acute Toxicity, Dermal
H312: Harmful in contact with

skin
Warning

Skin Corrosion/Irritation H315: Causes skin irritation Warning

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation
Warning

Acute Toxicity, Inhalation H332: Harmful if inhaled Warning

Source: PubChem[5]

Handling Procedures:

Always use this chemical within a certified chemical fume hood to avoid inhalation of vapors.

[12]

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-

resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

Avoid contact with skin and eyes. In case of contact, flush the affected area with copious

amounts of water for at least 15 minutes and seek medical attention.[14]

Keep away from heat, sparks, and open flames.[13]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]

Keep away from incompatible materials such as strong oxidizing agents.
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Disposal:

Dispose of waste material in accordance with all local, regional, and national regulations. Do

not allow it to enter drains or waterways.[15]

Conclusion
1-(Pyrazin-2-yl)ethan-1-ol is a synthetically accessible and highly valuable building block for

chemical and pharmaceutical research. Its structure combines the medicinally important

pyrazine scaffold with a versatile and reactive alcohol functionality. The straightforward

synthesis and purification protocols, coupled with well-defined analytical characteristics, make it

a reliable component in multi-step synthetic campaigns. For drug discovery professionals, its

utility as a chiral intermediate and a platform for generating diverse chemical libraries

underscores its potential to contribute to the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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